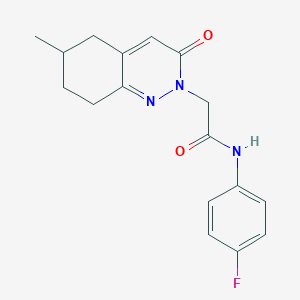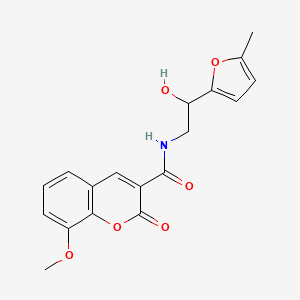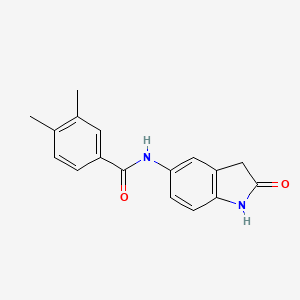
Chlorhydrate de 8-chloro-2,3,4,5-tétrahydro-1H-2-benzazépine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound known for its significant pharmacological properties
Applications De Recherche Scientifique
8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying receptor interactions and signaling pathways.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Target of Action
The primary target of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is the serotonin 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5-HT2C receptor is known to play a significant role in numerous physiological processes, including the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride acts as a selective agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2C receptor, activating it to produce a therapeutic response .
Biochemical Pathways
Upon activation of the 5-HT2C receptor, there is an increase in intracellular calcium levels, which subsequently stimulates the activity of phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal within the cell . This signaling cascade can lead to various downstream effects, including the modulation of neuronal firing, regulation of mood, and control of food intake .
Pharmacokinetics
The pharmacokinetic properties of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride include a half-life (t1/2) of approximately 3.7 hours and a high oral bioavailability (F) of 86% . These properties suggest that the compound is well-absorbed and persists for a reasonable duration in the body, contributing to its bioavailability and therapeutic effect .
Result of Action
The activation of the 5-HT2C receptor by 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can lead to a variety of physiological effects. For instance, it has been implicated in the treatment of central nervous system disorders such as obesity . By activating the 5-HT2C receptor, the compound can induce a feeling of fullness or satiety, leading to a decrease in food intake and potentially contributing to weight loss .
Action Environment
The action of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s stability and solubility, potentially affecting its absorption and distribution within the body. Additionally, factors such as the presence of food in the stomach at the time of administration can influence the drug’s absorption and subsequent therapeutic effect .
Analyse Biochimique
Biochemical Properties
8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is an orally active, potent and selective 5-hydroxytryptamine receptor (5-HT2C) agonist . It has 18- and 104-fold higher potency than 5-HT2A and 5-HT2B by cellular inositol phosphate accumulation assay . It shows good selectivity over 5-HT1A/3/4C/5A/6/7 and a panel of 67 other GPCRs and ion channels .
Cellular Effects
The compound influences cell function by reducing food intake and body weight gain when administered to rats maintained on a high-fat diet . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism related to appetite and energy expenditure.
Molecular Mechanism
8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride exerts its effects at the molecular level primarily through its action as a 5-HT2C receptor agonist . By binding to these receptors, it can influence a variety of physiological processes, including appetite regulation and energy homeostasis.
Dosage Effects in Animal Models
In animal models, the effects of 8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride vary with dosage. For instance, rats maintained on a high-fat diet showed reductions in food intake and body weight gain when treated with doses ranging from 4.5 to 18 mg/kg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with cyclohexanone under acidic conditions to form the intermediate, which is then cyclized to produce the desired benzazepine structure.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Comparaison Avec Des Composés Similaires
8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:
7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: Known for its selective antagonism of D1 dopamine receptors.
8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: Used as a selective 5-HT2C receptor agonist.
8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride: Another derivative with similar pharmacological activities.
These compounds share structural similarities but differ in their specific receptor targets and pharmacological effects, highlighting the unique properties of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride.
Propriétés
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEXNCUOJMAJKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2398915.png)






![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)
![[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2398927.png)
